molecular formula C23H20N3Na3O14S3 B14679657 Trisodium N-(5-hydroxy-6-((5-((2-(sulphonatooxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-7-sulphonato-2-naphthyl)succinamate CAS No. 28316-43-0

Trisodium N-(5-hydroxy-6-((5-((2-(sulphonatooxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-7-sulphonato-2-naphthyl)succinamate

Cat. No.: B14679657
CAS No.: 28316-43-0
M. Wt: 727.6 g/mol
InChI Key: AWLFRWQWZLKXRL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisodium N-(5-hydroxy-6-((5-((2-(sulphonatooxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-7-sulphonato-2-naphthyl)succinamate is a complex organic compound primarily used as a reactive dye. This compound belongs to the class of sulfoxyethyl/vinylsulfonylphenyldiazenylnaphthalene-functionalized reactive azo dyes . These dyes are known for their vibrant colors and are widely used in the textile industry for dyeing fabrics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium N-(5-hydroxy-6-((5-((2-(sulphonatooxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-7-sulphonato-2-naphthyl)succinamate involves several steps:

    Diazotization: The process begins with the diazotization of 2-methoxyaniline to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-hydroxy-6-((5-((2-(sulphonatooxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-7-sulphonato-2-naphthylamine to form the azo compound.

    Sulfonation: The resulting azo compound undergoes sulfonation to introduce sulfonate groups, enhancing its solubility in water.

    Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the trisodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reaction parameters such as temperature, pH, and reaction time are optimized to ensure high yield and purity. The final product is then purified through filtration and drying processes .

Chemical Reactions Analysis

Types of Reactions

Trisodium N-(5-hydroxy-6-((5-((2-(sulphonatooxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-7-sulphonato-2-naphthyl)succinamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trisodium N-(5-hydroxy-6-((5-((2-(sulphonatooxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-7-sulphonato-2-naphthyl)succinamate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The sulfonate groups enhance its solubility in water, allowing it to interact with different molecular targets. The azo bond in the compound can undergo reversible cleavage, making it useful in various applications where controlled release of the dye is required .

Comparison with Similar Compounds

Similar Compounds

    Tetrasodium 4-amino-5-hydroxy-3,6-bis((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulfonate: Another reactive azo dye with similar properties.

    Disodium 6-acetamido-4-hydroxy-3-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate: A compound with similar functional groups and applications.

Uniqueness

Trisodium N-(5-hydroxy-6-((5-((2-(sulphonatooxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-7-sulphonato-2-naphthyl)succinamate is unique due to its specific combination of functional groups, which provide it with distinct solubility and reactivity properties. Its ability to form stable complexes and undergo reversible azo bond cleavage makes it particularly useful in applications requiring controlled release.

Properties

CAS No.

28316-43-0

Molecular Formula

C23H20N3Na3O14S3

Molecular Weight

727.6 g/mol

IUPAC Name

trisodium;4-[[5-hydroxy-6-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C23H23N3O14S3.3Na/c1-39-18-5-3-15(41(31,32)9-8-40-43(36,37)38)12-17(18)25-26-22-19(42(33,34)35)11-13-10-14(2-4-16(13)23(22)30)24-20(27)6-7-21(28)29;;;/h2-5,10-12,30H,6-9H2,1H3,(H,24,27)(H,28,29)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3

InChI Key

AWLFRWQWZLKXRL-UHFFFAOYSA-K

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CCOS(=O)(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)CCC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.